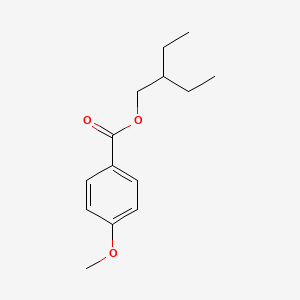

2-Ethylbutyl 4-methoxybenzoate

Description

2-Ethylbutyl 4-methoxybenzoate is an ester derived from 4-methoxybenzoic acid and 2-ethylbutanol. Esters of 4-methoxybenzoic acid are widely studied for their roles in fragrance, flavoring, and material science due to their aromatic and stabilizing characteristics . For instance, ethyl 4-methoxybenzoate (Ethyl p-anisate) is noted for its sweet, fruity odor and applications in food additives .

Properties

CAS No. |

6316-53-6 |

|---|---|

Molecular Formula |

C14H20O3 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

2-ethylbutyl 4-methoxybenzoate |

InChI |

InChI=1S/C14H20O3/c1-4-11(5-2)10-17-14(15)12-6-8-13(16-3)9-7-12/h6-9,11H,4-5,10H2,1-3H3 |

InChI Key |

LBKGVRHYCLBLKR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)COC(=O)C1=CC=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylbutyl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with 2-ethylbutanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylbutyl 4-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 4-methoxybenzoic acid.

Reduction: Formation of 4-methoxybenzyl alcohol.

Substitution: Formation of various substituted benzoates depending on the reagent used.

Scientific Research Applications

2-Ethylbutyl 4-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethylbutyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Research Findings and Data

Thermal Decomposition of Metal Complexes (Selected Examples)

| Compound | Dehydration Temp (°C) | Decomposition Temp (°C) | Residue |

|---|---|---|---|

| La(4-MeO-Bz)₃·2H₂O | 110–150 | 300–400 | La₂O₃ |

| Cu(4-MeO-Bz)₂ | N/A | 250–300 | CuO |

Data from TG-DTA studies .

Biological Activity

2-Ethylbutyl 4-methoxybenzoate is an ester compound that has garnered attention for its potential biological activity, particularly in antimicrobial applications. This article reviews the available literature on its biological properties, including antibacterial and antifungal activities, alongside relevant case studies and research findings.

Chemical Structure and Properties

This compound is an ester formed from the reaction of 4-methoxybenzoic acid and 2-ethylbutanol. Its chemical structure can be represented as follows:

- Chemical Formula : C13H18O3

- Molecular Weight : 222.28 g/mol

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds related to this compound. In particular, its structural analogs have been evaluated for their effectiveness against various bacterial strains.

-

Antibacterial Activity :

- A study conducted on related compounds showed promising results against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for one of the tested analogs was reported at 12.5 µg/mL, indicating strong antibacterial properties compared to standard antibiotics like vancomycin .

- The efficacy of these compounds against Escherichia coli was notably lower, with MIC values exceeding 100 µg/mL, suggesting a selective action against Gram-positive bacteria .

- Antifungal Activity :

Case Study 1: Antimicrobial Evaluation

In a comprehensive evaluation of various benzoate derivatives, researchers synthesized and tested a series of compounds, including those structurally similar to this compound. The results indicated that while some derivatives displayed considerable antibacterial activity, others did not show any effect against tested pathogens.

| Compound | E. coli MIC (µg/mL) | MRSA MIC (µg/mL) |

|---|---|---|

| Compound A | >100 | 50 |

| Compound B | >100 | 12.5 |

| Compound C | >100 | No activity |

This table summarizes the antibacterial efficacy of selected compounds against E. coli and MRSA .

Case Study 2: Toxicity Assessment

Another study focused on assessing the toxicity of benzoate derivatives on aquatic organisms such as brine shrimp. The findings indicated that certain analogs exhibited significant toxicity, which may have implications for environmental safety and biocompatibility in applications involving human exposure .

Discussion

The biological activity of this compound appears to be influenced by its structural characteristics. While some derivatives demonstrate effective antibacterial properties, their antifungal activity remains limited. The selective action against specific bacterial strains suggests potential applications in developing targeted antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.